![molecular formula C10H10O2S B3033091 Bicyclo[1.1.0]butane, 1-(phenylsulfonyl)- CAS No. 80989-84-0](/img/structure/B3033091.png)
Bicyclo[1.1.0]butane, 1-(phenylsulfonyl)-
Übersicht
Beschreibung
Bicyclo[1.1.0]butane, 1-(phenylsulfonyl)- is a highly strained bicyclic compound consisting of two fused cyclopropane rings with a phenylsulfonyl group attached. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, which make it a valuable intermediate in various synthetic applications.
Wirkmechanismus
Target of Action
1-(Benzenesulfonyl)bicyclo[1.1.0]butane, also known as 1-(phenylsulfonyl)bicyclo[1.1.0]butane, is a type of bicyclo[1.1.0]butane (BCB) compound . BCBs are increasingly valued as intermediates in ‘strain release’ chemistry for the synthesis of substituted four-membered rings and bicyclo[1.1.1]pentanes
Mode of Action
The mode of action of 1-(Benzenesulfonyl)bicyclo[1.1.0]butane involves its unique chemical properties. The compound is highly strained, which allows it to participate in a range of strain-releasing reactions . These reactions typically involve the cleavage of the central, strained bond to deliver cyclobutanes or azetidines .
Biochemical Pathways
The biochemical pathways affected by 1-(Benzenesulfonyl)bicyclo[1.1.0]butane are primarily related to its role as an intermediate in the synthesis of other compounds. It is used in ‘strain release’ chemistry to produce substituted four-membered rings and bicyclo[1.1.1]pentanes . These products can then participate in various biochemical reactions, depending on their specific structures and properties.
Pharmacokinetics
The pharmacokinetics of 1-(Benzenesulfonyl)bicyclo[11It is known that the three-dimensionality and saturation level of drug-like compounds can enhance their potency, selectivity, and pharmacokinetic profile .
Result of Action
The result of the action of 1-(Benzenesulfonyl)bicyclo[1.1.0]butane is the production of other chemically interesting compounds through strain-release reactions . These compounds can then be used in various applications, including bioconjugation processes .
Action Environment
The action of 1-(Benzenesulfonyl)bicyclo[1.1.0]butane can be influenced by various environmental factors. For instance, the strain energy of the compound, which is a key factor in its reactivity, can be affected by temperature and pressure . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[1.1.0]butane, 1-(phenylsulfonyl)- typically involves the formation of the strained bicyclic core followed by the introduction of the phenylsulfonyl group. One common method is the treatment of 1,1-dibromo-2-(chloromethyl)cyclopropane with methyl lithium to form bicyclo[1.1.0]butyl bromide, which is then treated with tert-butyl lithium to give bicyclo[1.1.0]butyl lithium. This intermediate can be further reacted with phenylsulfonyl chloride to yield the desired compound .
Industrial Production Methods
Industrial production methods for bicyclo[1.1.0]butane, 1-(phenylsulfonyl)- are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[1.1.0]butane, 1-(phenylsulfonyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under mild conditions to induce ring-opening reactions.
Major Products
The major products formed from these reactions include cyclobutanes, cyclobutenes, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Bicyclo[1.1.0]butane, 1-(phenylsulfonyl)- has several scientific research applications:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[1.1.0]butane: The parent compound without the phenylsulfonyl group.
Spiropentane: Another highly strained bicyclic compound with a different ring fusion.
Bicyclo[1.1.1]pentane: A related compound with an additional carbon atom in the ring system.
Uniqueness
Bicyclo[1.1.0]butane, 1-(phenylsulfonyl)- is unique due to the presence of the phenylsulfonyl group, which imparts additional reactivity and stability to the compound. This makes it a versatile intermediate in synthetic chemistry, with applications that are not easily achievable with other similar compounds .
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)bicyclo[1.1.0]butane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S/c11-13(12,10-6-8(10)7-10)9-4-2-1-3-5-9/h1-5,8H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJORDRKZOZLVKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30508706 | |
| Record name | 1-(Benzenesulfonyl)bicyclo[1.1.0]butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30508706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80989-84-0 | |
| Record name | 1-(Benzenesulfonyl)bicyclo[1.1.0]butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30508706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


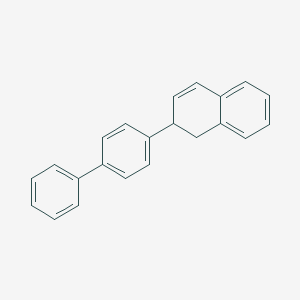
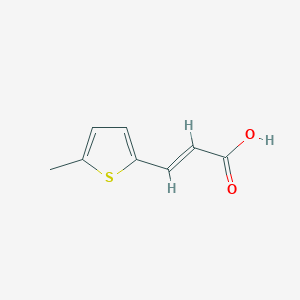

![3,4-Dimethyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3033018.png)
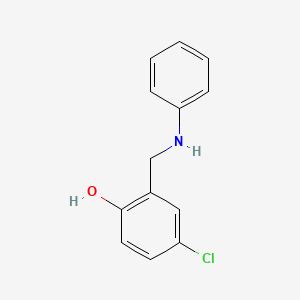
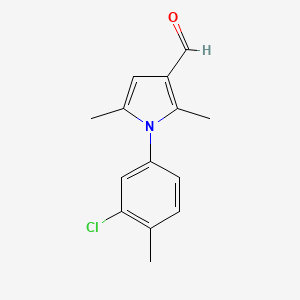
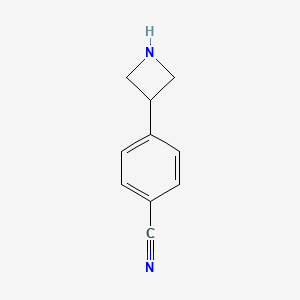
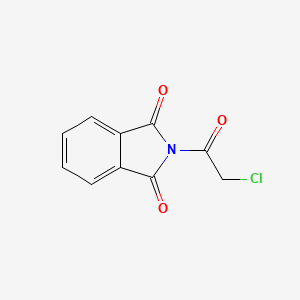
![Tert-butyl 6-fluoro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B3033026.png)
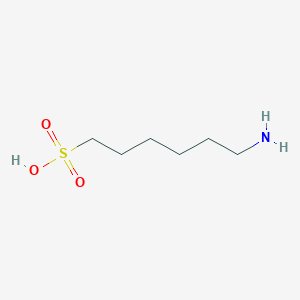
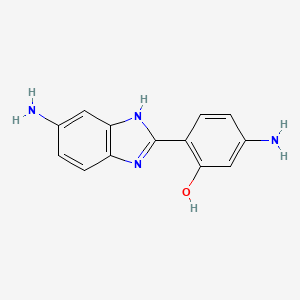
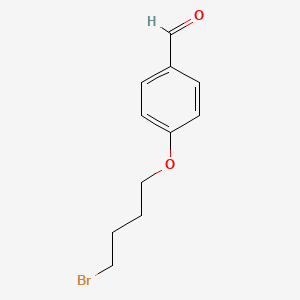
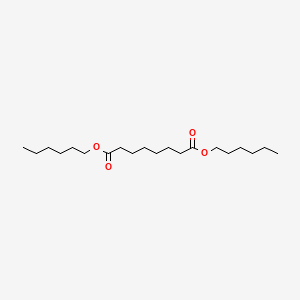
![2-[4-(Dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B3033031.png)
